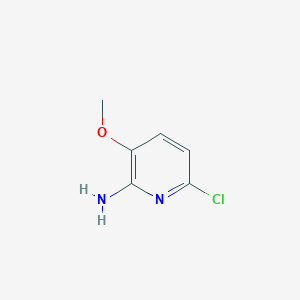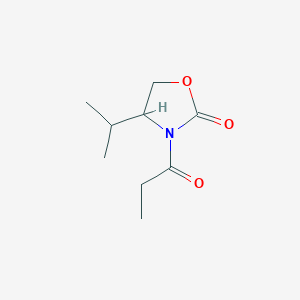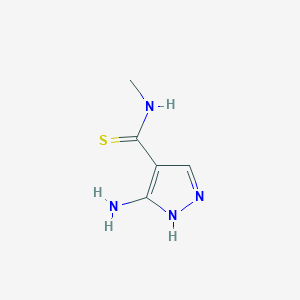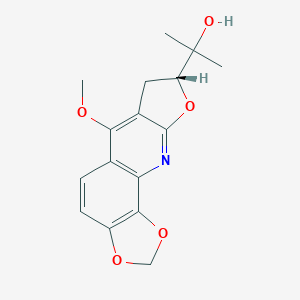
6-Chloro-3-methoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methoxypyridin-2-amine is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been studied for its potential therapeutic applications in various fields of medicine. In
Scientific Research Applications
6-Chloro-3-methoxypyridin-2-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxypyridin-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and modulating various signaling pathways in the body. This leads to a reduction in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-Chloro-3-methoxypyridin-2-amine has a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Chloro-3-methoxypyridin-2-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 6-Chloro-3-methoxypyridin-2-amine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in the development of new anticancer drugs. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 6-Chloro-3-methoxypyridin-2-amine involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with methoxyamine hydrochloride in the presence of a reducing agent. This method has been optimized to achieve high yields and purity of the final product.
properties
CAS RN |
175965-93-2 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
6-chloro-3-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) |
InChI Key |
UKLWRDIWGIRYAA-UHFFFAOYSA-N |
SMILES |
COC1=C(N=C(C=C1)Cl)N |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)N |
synonyms |
2-Pyridinamine, 6-chloro-3-methoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)



![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)






![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)
